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Compound of Interest

Compound Name: o-Carborane

Cat. No.: B102288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic signatures of

ortho-carborane (1,2-dicarba-closo-dodecaborane), a unique organoboron cluster with

significant potential in medicinal chemistry and materials science. Understanding its

characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) is fundamental for its identification,

characterization, and the analysis of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of o-carborane. The

presence of three NMR-active nuclei, ¹H, ¹¹B, and ¹³C, provides a wealth of structural

information.

Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of o-carborane is characterized by two main regions: the signals from

the protons attached to the carbon atoms (C-H) and those attached to the boron atoms (B-H).

The C-H protons are the most deshielded due to the higher electronegativity of carbon

compared to boron. The B-H proton signals are typically broad due to coupling with the

quadrupolar ¹¹B nucleus.[1] To simplify the spectrum and resolve the B-H proton signals, ¹¹B

decoupling is often employed, which collapses the broad B-H multiplets into sharp singlets.[1]

The ¹H NMR spectrum reveals four chemically inequivalent types of boron-hydride protons.[1]
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Boron (¹¹B) NMR Spectroscopy
¹¹B NMR is the most informative technique for probing the structure of the carborane cage. The

spectrum of o-carborane typically shows four distinct resonances corresponding to the four

different boron environments in the molecule. The assignment of these signals is crucial for

understanding the substitution patterns in carborane derivatives.

Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum of o-carborane is relatively simple, showing a single resonance for the

two equivalent carbon atoms in the cage. This signal is a key identifier for the carborane core.

Table 1: Summary of NMR Spectroscopic Data for o-Carborane

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹H ~3.5 Sharp singlet C-H

Broad multiplets B-H

¹¹B -3.1 Doublet B(9,12)

-7.1 Doublet B(8,10)

-14.9 Doublet B(4,5,7,11)

-16.0 Doublet B(3,6)

¹³C ~57 Singlet C(1,2)

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the vibrational modes of the

chemical bonds within the o-carborane molecule. The spectrum is dominated by the

characteristic stretching frequencies of the B-H and C-H bonds.

Table 2: Key Infrared Absorption Frequencies for o-Carborane
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Wavenumber (cm⁻¹) Assignment Intensity

~3060-3070 C-H stretch Strong

~2600 B-H stretch Strong, Broad

~1200-700 Cage deformation Medium to Strong

The B-H stretching vibration appears as a strong and broad band, which is a hallmark of

borane clusters. The C-H stretching frequency is observed at a higher wavenumber, consistent

with the stronger C-H bond.[2]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of o-
carborane. The high stability of the icosahedral cage often results in a prominent molecular ion

peak (M⁺).[3][4] The fragmentation pattern can provide insights into the stability of the cage

and the nature of any substituents. Electron impact (EI) ionization typically shows a high

abundance of the parent ion.[3][4]

Table 3: Significant Fragments in the Mass Spectrum of o-Carborane

m/z Assignment

144 [C₂B₁₀H₁₂]⁺ (Molecular Ion)

143 [C₂B₁₀H₁₁]⁺

various Cage fragments (e.g., [B₁₀Hₓ]⁺, [B₉Hₓ]⁺, etc.)

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the o-carborane sample in a suitable deuterated solvent

(e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. For B-H proton analysis, a

¹¹B-decoupled spectrum should also be acquired.

¹¹B NMR: Use a boron-specific probe or tune the probe to the ¹¹B frequency. A proton-

decoupled spectrum is typically acquired to simplify the signals to singlets for each boron

environment. Boron trifluoride etherate (BF₃·OEt₂) is commonly used as an external

reference.

¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon

environment. Due to the low natural abundance of ¹³C, a larger number of scans may be

required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Grind a small amount of the o-carborane sample with dry

potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal

absorption in the regions of interest. Use a liquid cell with appropriate window materials (e.g.,

NaCl, KBr).

Data Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Place the sample in the IR beam path and record the sample spectrum.

The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.
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Mass Spectrometry
Sample Preparation:

Dissolve a small amount of the o-carborane sample in a volatile organic solvent (e.g.,

methanol, acetonitrile).

The concentration should be adjusted depending on the ionization technique and instrument

sensitivity, typically in the low µg/mL to ng/mL range.

Data Acquisition:

Ionization: Common ionization techniques include Electron Impact (EI), Electrospray

Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). EI is often used

for volatile and thermally stable compounds like o-carborane.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).
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Caption: Experimental workflow for the spectroscopic characterization of o-carborane.
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o-Carborane Structure
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Caption: Correlation of ¹¹B NMR signals with boron positions in o-carborane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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